The Role of Disodium Pamoate Monohydrate in Long-Acting Drug Delivery: A Technical Guide
The Role of Disodium Pamoate Monohydrate in Long-Acting Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium pamoate, the salt of pamoic acid, is a critical excipient in pharmaceutical development, primarily utilized to create long-acting injectable (LAI) formulations of basic active pharmaceutical ingredients (APIs). Its utility stems from its ability to significantly reduce the aqueous solubility of drugs, thereby enabling a sustained-release profile upon intramuscular or subcutaneous administration. This technical guide provides an in-depth exploration of the mechanism of action of disodium pamoate monohydrate in drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the formulation and development of durable drug delivery systems.
Core Mechanism of Action: Solubility Reduction for Sustained Release
The fundamental principle behind the use of disodium pamoate monohydrate in long-acting drug delivery is the formation of a sparingly soluble salt with a basic drug.[1][2] Pamoic acid is a dicarboxylic acid with two acidic protons, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[2][3]
Upon intramuscular or subcutaneous injection, the formulated drug-pamoate salt particles form a depot at the injection site.[4] The surrounding aqueous physiological fluids have a very limited capacity to dissolve this salt. The slow dissolution of the drug-pamoate salt into the interstitial fluid is the rate-limiting step for drug absorption into the systemic circulation.[4] Once dissolved, the salt dissociates into the active drug molecule and the pamoate counterion. The free drug is then absorbed into the bloodstream, providing a sustained therapeutic effect over an extended period, which can range from weeks to months.[4][5] This mechanism is particularly advantageous for drugs requiring chronic administration, as it improves patient compliance by reducing dosing frequency.
This sustained release is in stark contrast to highly soluble salts, such as hydrochloride (HCl) salts, which dissolve rapidly and are absorbed quickly, leading to a much shorter duration of action. The significant difference in solubility between pamoate and other salts is a key determinant in achieving a long-acting profile. For instance, the formation of a lurasidone pamoate salt resulted in a 233-fold decrease in solubility compared to its hydrochloride salt.[1]
Physicochemical Properties of Pamoic Acid and Pamoate Salts
A thorough understanding of the physicochemical properties of pamoic acid and the resulting drug-pamoate salts is crucial for formulation development.
| Property | Value/Description | Reference |
| Chemical Name | 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt monohydrate | |
| Molecular Formula | C23H14Na2O6·H2O | |
| Molecular Weight | 450.3 g/mol (monohydrate) | [2] |
| Pamoic Acid pKa1 | 2.51 | [3] |
| Pamoic Acid pKa2 | 3.1 | [3] |
| Solubility of Pamoic Acid | Practically insoluble in water, ethanol, ether, and benzene. Sparingly soluble in THF, nitrobenzene, and pyridine. | [6] |
| Salt Formation | Forms sparingly soluble salts with basic drugs. The stoichiometry (e.g., 1:1 or 2:1 drug-to-pamoate ratio) depends on the specific drug and the conditions of salt formation. | [1][2][3] |
| Solid-State Form | Drug-pamoate salts are often crystalline or amorphous. The solid-state characteristics can influence the dissolution rate and, consequently, the drug release profile. |
Quantitative Data: Pharmacokinetic Profiles
The impact of formulating drugs as pamoate salts is evident in their pharmacokinetic profiles, which are characterized by a delayed time to maximum concentration (Tmax) and a significantly prolonged half-life (t1/2) compared to their more soluble counterparts.
| Drug | Formulation | Tmax | Cmax | Half-life (t1/2) | Reference |
| Olanzapine | Oral | ~6 hours | Variable | ~30 hours | [4] |
| Olanzapine Pamoate | Intramuscular Depot | 2-4 days | Proportional to dose | ~30 days | [4] |
| Aripiprazole | Oral | 3-5 hours | Variable | ~75 hours | |
| Aripiprazole Pamoate | Intramuscular Depot | 5-7 days | Dose-dependent | 29.7 - 46.5 days | |
| Risperidone | Oral | 1-2 hours | Variable | ~3-6 hours (active moiety) | [4] |
| Risperidone Microspheres (PLGA) | Intramuscular Depot | 4-6 weeks (peak) | Dose-dependent | 3-6 days (active moiety) | [4] |
Experimental Protocols
Synthesis of a Drug-Pamoate Salt (General Protocol)
This protocol provides a general method for the synthesis of a drug-pamoate salt. The specific solvents, temperatures, and stoichiometry may need to be optimized for a particular API.
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Dissolution of Reactants:
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Dissolve the basic drug (free base) in a suitable organic solvent (e.g., ethanol, DMSO, or a mixture). Acidification with a small amount of an acid like acetic acid may be necessary to aid dissolution.[5]
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In a separate vessel, prepare a solution of disodium pamoate in a mixture of water and a co-solvent like ethanol.[5]
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Salt Formation and Precipitation:
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Slowly add the disodium pamoate solution to the stirred solution of the drug.
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The drug-pamoate salt will precipitate out of the solution. The mixture may be stirred at room temperature for several hours to ensure complete precipitation.[3]
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-
Isolation and Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with the reaction solvent and then with water to remove any unreacted starting materials and impurities.
-
Further washing with a non-solvent like diethyl ether can be performed to aid in drying.[5]
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-
Drying:
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Dry the purified drug-pamoate salt under vacuum at an elevated temperature (e.g., 40-60°C) to a constant weight.[3]
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In Vitro Dissolution Testing for Long-Acting Injectable Suspensions
Given the very low solubility of pamoate salts, specialized dissolution methods are required to assess the in vitro release profile. The USP Apparatus 4 (flow-through cell) is often recommended for extended-release injectable suspensions.[7]
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Apparatus: USP Apparatus 4 (Flow-Through Cell).
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Dissolution Medium: A medium that provides sink conditions is necessary. This often includes a surfactant, such as 0.5% to 1% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate buffer at a physiological pH).[7]
-
Flow Rate: A suitable flow rate (e.g., 4-8 mL/min) should be selected to ensure adequate exposure of the formulation to the dissolution medium without causing excessive turbulence.[7]
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Sample Preparation: The injectable suspension is carefully loaded into the flow-through cell. For powders for suspension, they are first reconstituted according to the product instructions.
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Sampling: The eluate is collected at predetermined time points over an extended period (e.g., up to 24-48 hours or longer).
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Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as HPLC-UV.
In Vivo Pharmacokinetic Study in a Rat Model
Animal models are essential for evaluating the in vivo performance of long-acting injectable formulations.
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized to the laboratory conditions before the study.
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Formulation and Dosing:
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The drug-pamoate salt is formulated as a suspension for injection in a suitable vehicle.
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A single dose is administered via intramuscular injection into the gluteal muscle.
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-
Blood Sampling:
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Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.
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A typical sampling schedule for a long-acting formulation might include: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.
-
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is stored frozen until analysis.
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Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and selectivity.
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Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life using non-compartmental analysis.
Visualizing the Mechanism and Workflow
Mechanism of Sustained Release from a Pamoate Salt Depot
Caption: Mechanism of sustained drug release from a pamoate salt depot injection.
Experimental Workflow for Development and Characterization
Caption: Workflow for the development and characterization of a disodium pamoate-based LAI.
Conclusion
Disodium pamoate monohydrate is a well-established and highly effective tool for formulating long-acting injectable drugs. Its mechanism of action, centered on the principle of forming sparingly soluble salts, allows for the development of depot injections that can provide therapeutic drug levels for extended durations. A comprehensive understanding of the physicochemical properties of pamoate salts, coupled with robust in vitro and in vivo characterization, is essential for the successful development of these advanced drug delivery systems. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically approach the formulation and evaluation of novel long-acting therapies utilizing disodium pamoate.
References
- 1. Pamoic acid disodium salt | 6640-22-8 | Benchchem [benchchem.com]
- 2. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 3. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 6. A systematic study of lutidine salts formed with the pharmaceutically acceptable salt-forming agent, pamoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
